(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
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Overview
Description
The compound with the identifier “(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid” is a chemical entity with potential applications in various fields. It is known for its unique chemical structure and properties, which make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple reaction steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to ensure the desired reaction pathway and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key aspects include:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction conditions.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.
Properties
IUPAC Name |
(2S)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-20(29-27(35)17-32(2,3)18-28(29)36)33-16-10-9-15-26(30(37)38)34(4)31(39)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,25-26,33H,9-10,15-19H2,1-4H3,(H,37,38)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZHEZEMCQGEM-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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